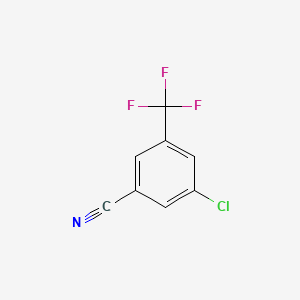

3-Chloro-5-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHYYDKFOQSWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404548 | |

| Record name | 3-chloro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693245-52-2 | |

| Record name | 3-chloro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 3-Chloro-5-(trifluoromethyl)benzonitrile

Executive Overview

This technical guide provides a comprehensive analysis of the fundamental physicochemical and spectroscopic properties of 3-Chloro-5-(trifluoromethyl)benzonitrile. As a key fluorinated building block, this compound serves as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The presence of three distinct functional groups—nitrile, chloro, and trifluoromethyl—on the aromatic ring imparts a unique reactivity profile and desirable metabolic characteristics to its derivatives. This document consolidates essential data for researchers and drug development professionals, offering insights into its structural characteristics, spectroscopic profile, safe handling, and analytical workflows.

Introduction: The Strategic Importance of Trifluoromethylated Benzonitriles

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. This compound is a versatile chemical compound valued for this unique trifluoromethyl group, which augments its stability and reactivity.[1] It serves as a pivotal intermediate in the production of high-value downstream products, including novel therapeutic agents and advanced crop protection chemicals.[1] Its utility in synthesizing anti-inflammatory and anti-cancer agents highlights its significance in modern drug discovery pipelines.[1] This guide aims to provide the foundational knowledge required for its effective application in a research and development setting.

Core Physicochemical Properties

The fundamental properties of a compound are critical for its practical application in a laboratory setting, influencing everything from reaction stoichiometry to purification and storage. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 693245-52-2 | [1] |

| Molecular Formula | C₈H₃ClF₃N | [1][2] |

| Molecular Weight | 205.56 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | ~1.4 g/cm³ | [1] |

| Refractive Index (n20D) | ~1.48 | [1] |

| Predicted XlogP | 3.2 | [2] |

| Storage Conditions | Store at room temperature | [1] |

Spectroscopic & Structural Elucidation

A thorough understanding of a molecule's spectroscopic signature is essential for identity confirmation, purity assessment, and structural analysis.

4.1 Vibrational Spectroscopy (FT-IR & FT-Raman) The vibrational spectra of this compound are complex due to the various functional groups. Theoretical studies utilizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have been conducted to assign and understand its FT-IR and FT-Raman spectra.[3] This computational approach allows for the precise correlation of experimental vibrational frequencies with specific molecular motions, confirming the molecular structure and providing insights into the molecule's stability and chemical reactivity.[3]

Key expected vibrational modes include:

-

C≡N stretch: A sharp, intense band in the ~2230-2240 cm⁻¹ region.

-

C-F stretches: Strong, characteristic bands in the ~1100-1350 cm⁻¹ region.

-

C-Cl stretch: A band typically found in the ~600-800 cm⁻¹ region.

-

Aromatic C-H and C=C stretches: Multiple bands in the ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹ regions, respectively.

4.2 Mass Spectrometry (MS) Mass spectrometry is crucial for confirming the molecular weight and elemental composition. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 205, accompanied by a characteristic M+2 peak at m/z 207 with approximately one-third the intensity, corresponding to the natural abundance of the ³⁷Cl isotope. Fragmentation would likely involve the loss of Cl, CN, or CF₃ radicals. Advanced techniques can provide collision cross-section (CCS) data, which relates to the ion's shape in the gas phase.

Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 205.99790 | 133.7 |

| [M+Na]⁺ | 227.97984 | 146.5 |

| [M-H]⁻ | 203.98334 | 134.0 |

Data sourced from computational predictions.[2]

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three distinct signals in the aromatic region (typically ~7.5-8.5 ppm) corresponding to the three protons on the benzene ring. Each signal would appear as a finely split multiplet (e.g., singlet or narrow triplet) due to small meta-couplings between them.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon of the nitrile group (-C≡N) will appear around 115-120 ppm. The carbon attached to the trifluoromethyl group will be split into a quartet due to coupling with the fluorine atoms. The remaining aromatic carbons will have chemical shifts influenced by the electron-withdrawing effects of all three substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single, sharp singlet, as all three fluorine atoms of the -CF₃ group are chemically equivalent and there are no neighboring protons or other fluorine atoms to couple with.

Reactivity Profile & Synthetic Utility

The chemical behavior of this compound is dictated by the electronic properties of its three substituents. All three groups (-CN, -Cl, -CF₃) are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. The nitrile group provides a handle for transformation into amines, carboxylic acids, or tetrazoles, making it a versatile synthetic precursor.

Caption: Influence of substituents on the aromatic core.

Safety, Handling, & Storage

6.1 Hazard Profile While a specific, publicly available Safety Data Sheet (SDS) for this compound was not identified in the search results, compounds with similar structures (e.g., halogenated, trifluoromethylated benzonitriles) are typically classified as hazardous. General precautions should be based on analogous compounds, which are often harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation. It is imperative to consult the supplier-specific SDS prior to any handling or use.

6.2 Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

-

Hygiene: Avoid breathing vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

6.3 Storage The compound should be stored at room temperature in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[1]

Experimental Workflows

A systematic workflow is critical for verifying the identity and purity of starting materials.

Caption: Workflow for physicochemical & spectroscopic characterization.

Protocol 7.1: Standard Protocol for Acquiring ¹H NMR Spectrum

-

Materials: this compound, Deuterated Chloroform (CDCl₃), NMR tube, Pasteur pipette, volumetric flask.

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial. b. Add approximately 0.7 mL of CDCl₃ to the vial. c. Gently swirl the vial until the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using the tube gauge. b. Insert the sample into the NMR spectrometer. c. Lock onto the deuterium signal of the CDCl₃ solvent. d. Shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: a. Set the appropriate spectral width and acquisition time for a ¹H NMR spectrum. b. Acquire the spectrum using a standard pulse program with a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Data Processing: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). b. Reference the spectrum by setting the residual CHCl₃ peak to 7.26 ppm. c. Integrate the signals and analyze the chemical shifts and coupling patterns.

Conclusion

This compound is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its unique electronic structure, governed by the interplay of its chloro, nitrile, and trifluoromethyl substituents, makes it an attractive building block for creating novel molecules in the life sciences. The analytical data and protocols outlined in this guide provide a solid foundation for researchers to confidently utilize this compound in their synthetic endeavors.

References

- PubChemLite. (n.d.). This compound (C8H3ClF3N).

- Valli Chitra, S., Sankar, A., & Parimala, K. (2026). This compound: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research, 18(1), 231–240.

Sources

The Strategic Intermediate: A Technical Guide to 3-Chloro-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value Proposition of a Fluorinated Building Block

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its efficacy and pharmacokinetic profile.[1] 3-Chloro-5-(trifluoromethyl)benzonitrile (CAS No. 693245-52-2) has emerged as a pivotal building block in this arena. This technical guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering a valuable resource for researchers engaged in the synthesis of complex molecular targets.

This compound's utility stems from the synergistic interplay of its three key functional groups: the nitrile, the chloro, and the trifluoromethyl moieties. The potent electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the aromatic ring, making the chloro substituent a prime target for nucleophilic aromatic substitution. This predictable reactivity profile renders this compound an essential intermediate for constructing novel therapeutic agents and advanced agrochemicals.[2][3]

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis.

Physicochemical Properties

This compound is typically a colorless to almost colorless clear liquid under standard conditions.[2] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 693245-52-2 | [2] |

| Molecular Formula | C₈H₃ClF₃N | [2] |

| Molecular Weight | 205.56 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Density | ~1.4 g/cm³ | [2] |

| Refractive Index | n20D 1.48 | [2] |

| Purity | ≥ 98% (GC) | [2] |

| Storage | Store at room temperature | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. A detailed study employing FT-IR, FT-Raman, and Density Functional Theory (DFT) has been conducted to elucidate its vibrational wavenumbers and molecular structure.[4]

-

FT-IR and FT-Raman: The vibrational spectra have been analyzed to understand the molecule's fundamental vibrations.[4]

-

Computational Analysis: DFT calculations (using B3LYP with a 6-311++G(d,p) basis set) have been employed to determine the molecular geometry, vibrational frequencies, and thermodynamic parameters, showing good correlation with experimental data.[4]

The combination of experimental and theoretical spectroscopic data provides a robust framework for the identification and quality control of this intermediate.

Section 2: Synthesis and Manufacturing

While multiple synthetic routes to substituted benzonitriles exist, a common and industrially scalable approach involves the Sandmeyer reaction, starting from an appropriately substituted aniline. This method offers a reliable pathway to introduce the nitrile functionality.

Representative Synthesis Protocol: Sandmeyer Reaction

This protocol describes a general, self-validating procedure for the synthesis of this compound from 3-amino-5-chlorobenzotrifluoride. The success of each step is critical for the overall yield and purity.

Step 1: Diazotization of 3-Amino-5-chlorobenzotrifluoride

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-5-chlorobenzotrifluoride (1 equivalent) in aqueous hydrochloric acid (e.g., 3M).

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is crucial to prevent the premature decomposition of the diazonium salt.

-

Nitrite Addition: Dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the reaction mixture's appearance.

-

Validation: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The absence of the starting aniline can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyanation (Sandmeyer Reaction)

-

Catalyst Preparation: In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 equivalents) in an aqueous solution of potassium cyanide. Cool this solution to 0-5 °C.

-

Addition: Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with efficient stirring. The evolution of nitrogen gas is typically observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., 50-60 °C) until the evolution of nitrogen ceases, indicating the completion of the reaction.

-

Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Section 3: Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the electron-deficient nature of the aromatic ring. This makes the chlorine atom susceptible to displacement by a variety of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism.

Application in Pharmaceutical Synthesis: A Case Study

A prominent application of structurally similar benzonitriles is in the synthesis of kinase inhibitors and other targeted therapies. For instance, the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor, utilizes 3-chloro-5-hydroxybenzonitrile in a key substitution step.[5] The chloro and trifluoromethyl-substituted benzonitrile core is a valuable pharmacophore in the development of anti-cancer and anti-inflammatory agents.[2]

Protocol: General Nucleophilic Aromatic Substitution with a Thiol

This protocol illustrates a typical SNAr reaction, a key transformation for this class of compounds.

-

Setup: To a solution of this compound (1.0 mmol) in a polar aprotic solvent such as dimethylformamide (DMF, 10 mL), add a suitable base, for example, potassium carbonate (1.5 mmol).

-

Nucleophile Addition: To this suspension, add the thiol nucleophile (e.g., thiophenol, 1.2 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a temperature between 60-100 °C and stir for 2-6 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.

-

Isolation: Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash it with water, and dry it under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 3-thioether-5-(trifluoromethyl)benzonitrile derivative.

Section 4: Safety and Handling

As a chemical intermediate, proper handling of this compound is imperative. It is classified as a dangerous good for transport and may be subject to additional shipping charges.[6]

-

Hazard Statements: This compound is toxic if swallowed, in contact with skin, or if inhaled.[7]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

-

Use only in a well-ventilated area, such as a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Keep away from flames and hot surfaces.[7]

-

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its unique electronic properties, conferred by the trifluoromethyl, chloro, and nitrile groups, provide a reliable and predictable platform for constructing complex molecules. The susceptibility of the chloro group to nucleophilic aromatic substitution is the linchpin of its utility, enabling the facile introduction of a wide range of functionalities. For researchers in drug discovery and agrochemical development, a comprehensive understanding of this intermediate's properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation chemical entities.

References

- Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

- The Role of Trifluoromethylbenzonitriles in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- This compound: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research. [Link]

- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. [Link]

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl). PubMed. [Link]

Sources

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)benzonitrile: A Key Intermediate in Modern Drug Discovery

This technical guide offers a comprehensive overview of 3-chloro-5-(trifluoromethyl)benzonitrile, a pivotal building block for researchers, medicinal chemists, and professionals engaged in drug development. We will explore its chemical characteristics, synthesis, reactivity, and significant applications, providing practical insights and detailed protocols to empower your research and development endeavors.

Strategic Importance in Medicinal Chemistry

This compound is a highly valued aromatic nitrile due to the unique electronic properties conferred by its substituents. The trifluoromethyl group, a well-known bioisostere for various functional groups, enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. The chloro substituent provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, the nitrile group is a versatile precursor to other key functional groups such as carboxylic acids, amines, and tetrazoles, making this compound a cornerstone in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₈H₃ClF₃N |

| Molecular Weight | 205.57 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 47-51 °C |

| Boiling Point | 223.5 °C at 760 mmHg |

| CAS Number | 693245-52-2 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.94 (s, 1H), 7.87 (s, 1H), 7.78 (s, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 135.1, 134.8 (q, J = 34.0 Hz), 132.0, 128.0 (q, J = 3.8 Hz), 123.0 (q, J = 273.0 Hz), 116.3, 113.8.[3]

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -63.2.[3]

-

IR (KBr, cm⁻¹): 2235 (C≡N), 1340 (C-F), 880 (C-Cl).

Synthesis and Reaction Mechanisms

The primary route for the synthesis of this compound is the Sandmeyer reaction, a robust and well-established method for converting aryl amines to aryl nitriles.

Caption: Synthetic and reaction pathways for this compound.

Detailed Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol details the synthesis of this compound from 3-amino-5-chlorobenzotrifluoride.

Materials:

-

3-Amino-5-chlorobenzotrifluoride

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Deionized Water

-

Ice

-

Toluene

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-amino-5-chlorobenzotrifluoride (1.0 equiv).

-

Add a mixture of concentrated HCl (3.0 equiv) and water.

-

Cool the resulting suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv) in water.

-

Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract with toluene (3 x volumes).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white to off-white solid.

-

Key Reaction: Suzuki-Miyaura Cross-Coupling

The chlorine atom on the aromatic ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Representative Experimental Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid

This protocol provides a general procedure for the Suzuki coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.03 equiv), and triphenylphosphine (0.06 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

-

Reaction:

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

-

Applications in Drug Discovery: A Case Study in Kinase Inhibitors

This compound is a key starting material in the synthesis of numerous kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.

Case Study: Synthesis of a c-Met Kinase Inhibitor Intermediate

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key regulator of cell growth, motility, and invasion. Its aberrant activation is a hallmark of many cancers. The synthesis of potent c-Met inhibitors often utilizes the 3-chloro-5-(trifluoromethyl)phenyl motif. A representative synthetic route is outlined below:

Caption: A generalized synthetic pathway to a c-Met kinase inhibitor.

In this synthetic approach, the nitrile of this compound is first hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with a suitable amine to form an amide. The final key step involves a Suzuki coupling reaction at the chloro position to introduce a heterocyclic moiety, which is often crucial for potent and selective inhibition of the target kinase.[2]

Safety and Handling

This compound is a chemical that requires careful handling to ensure safety in a laboratory setting.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5][6][7]

-

Precautionary Measures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis and medicinal chemistry. Its unique electronic and steric properties, combined with the reactivity of its functional groups, provide a powerful platform for the design and synthesis of novel drug candidates. The detailed protocols and insights provided in this guide are intended to facilitate its effective use in the laboratory, empowering researchers to accelerate their drug discovery programs.

References

- Supporting Information for a relevant scientific article providing NMR d

- Organic Chemistry Portal. Sandmeyer Trifluoromethylation.

- Copies of 1H, 13C, 19F NMR spectra

- Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- PubChem. 3-Fluoro-5-(trifluoromethyl)benzonitrile.

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Eureka | Patsnap.

- This compound: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl). PubMed.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate.

- Organic Chemistry Portal. Suzuki Coupling.

- SpectraBase. 3-Fluoro-5-(trifluoromethyl)benzonitrile - Optional[13C NMR] - Spectrum.

- Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal.

- Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... ResearchGate.

- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.es [fishersci.es]

An In-depth Technical Guide to 3-Chloro-5-cyanobenzotrifluoride: A Strategic Building Block in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and drug development, the rational design of new chemical entities (NCEs) hinges on the availability of versatile and strategically functionalized building blocks. 3-Chloro-5-cyanobenzotrifluoride (CAS No. 693245-52-2) has emerged as a significant intermediate, valued for the unique combination of three critical functional groups on a single aromatic scaffold: a chloro substituent, a cyano moiety, and a trifluoromethyl group. This guide provides an in-depth technical overview of its structure, properties, and, most importantly, its applications for researchers, scientists, and drug development professionals. We will explore the causality behind its utility, grounded in the specific physicochemical and reactive properties conferred by its distinct functionalities.

Molecular Profile and Physicochemical Properties

3-Chloro-5-cyanobenzotrifluoride, systematically named 3-Chloro-5-(trifluoromethyl)benzonitrile, is a substituted aromatic compound. Its structure is characterized by a benzene ring substituted at positions 1, 3, and 5 with a trifluoromethyl group, a chlorine atom, and a cyano group, respectively.

The strategic placement of these three groups creates a molecule with a unique electronic profile and multiple reactive handles, making it an attractive starting point for the synthesis of more complex molecules. The trifluoromethyl and chloro groups are strongly electron-withdrawing, influencing the reactivity of the aromatic ring and the cyano group.

Table 1: Physicochemical Properties and Identifiers of 3-Chloro-5-cyanobenzotrifluoride

| Property | Value | Reference(s) |

| CAS Number | 693245-52-2 | [1] |

| Molecular Formula | C₈H₃ClF₃N | [1] |

| Molecular Weight | 205.56 g/mol | [1] |

| Synonyms | 5-Chloro-α,α,α-trifluoro-m-tolunitrile, this compound | [1] |

| Purity Available | 97% - 99.4% | [1] |

Note: Experimental data such as melting point and boiling point are not consistently reported across publicly available safety and technical data sheets. Users should refer to supplier-specific documentation for lot-specific data.

The Trifecta of Functionality: A Rationale for Use in Drug Discovery

The value of 3-Chloro-5-cyanobenzotrifluoride in synthetic and medicinal chemistry is not accidental; it is a direct result of the synergistic effects of its three principal functional groups. Each group imparts distinct properties that are highly sought after in the design of modern pharmaceuticals.

The Trifluoromethyl Group: Enhancing Pharmacokinetics and Potency

The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design.[2] Its inclusion in a molecule can profoundly alter physicochemical properties.[2] Specifically, the -CF₃ group:

-

Increases Lipophilicity: This can improve a drug candidate's ability to cross cell membranes, enhancing its absorption and distribution.

-

Enhances Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group with a trifluoromethyl group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]

-

Modulates pKa: The strong electron-withdrawing nature of the -CF₃ group can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing target binding or solubility.[4]

-

Improves Binding Affinity: The -CF₃ group can participate in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions, within a protein's active site.

The Chloro Substituent: A Versatile Bioisostere and Synthetic Handle

Chlorine is one of the most frequently incorporated halogens in approved pharmaceuticals.[5] Its utility stems from its dual role as a modulator of biological activity and a versatile synthetic anchor.

-

Bioisosteric Replacement: The chlorine atom is often used as a bioisostere for a methyl group, as they have similar van der Waals radii.[6] This "methyl-chloro equivalence" allows chemists to probe steric and electronic requirements in a receptor pocket without drastically altering molecular size.[6]

-

Modulation of Electronics: As an electron-withdrawing group, chlorine influences the electronic distribution of the aromatic ring, which can be fine-tuned to optimize target interactions.

-

Synthetic Versatility: The chloro group provides a reliable site for further molecular elaboration, most notably through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Cyano Group: A Precursor and Pharmacophore

The nitrile or cyano (-CN) group is far more than an inert placeholder. It is a highly versatile functional group that is increasingly recognized for its role as a key pharmacophore in many approved drugs.[7]

-

Synthetic Precursor: The cyano group is a synthetic chameleon. It can be readily transformed into other critical functional groups, including:

-

Primary amines (via reduction, e.g., with H₂/Raney Ni or LiAlH₄)

-

Carboxylic acids (via hydrolysis under acidic or basic conditions)

-

Tetrazoles (via cycloaddition with azides), which are common carboxylic acid bioisosteres.

-

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a potent hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a protein's binding site.[7]

-

Reversible Covalent Inhibition: In certain contexts, particularly in the design of enzyme inhibitors, the nitrile group can act as a mild electrophile, enabling reversible covalent interactions with nucleophilic residues like cysteine in an enzyme's active site.[7]

Synthetic Utility and Methodologies

The primary application of 3-Chloro-5-cyanobenzotrifluoride is as a foundational scaffold. Its utility is best understood by visualizing the divergent synthetic pathways enabled by its functional groups.

Caption: Synthetic pathways from 3-Chloro-5-cyanobenzotrifluoride.

Representative Protocol: Reduction of the Nitrile to a Benzylamine

This protocol is a representative, chemically sound methodology illustrating a common transformation of the cyano group. It is based on standard organic chemistry principles and analogous reductions of related compounds.[8]

Objective: To synthesize 3-Chloro-5-(trifluoromethyl)benzylamine from 3-Chloro-5-cyanobenzotrifluoride.

Materials:

-

3-Chloro-5-cyanobenzotrifluoride

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni) with H₂ gas

-

Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran for LiAlH₄; Ethanol or Methanol for catalytic hydrogenation)

-

Deionized water

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

-

Appropriate workup solutions (e.g., dilute HCl, saturated NaHCO₃)

Methodology (Conceptual, using Catalytic Hydrogenation):

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-Chloro-5-cyanobenzotrifluoride (1.0 eq).

-

Catalyst and Solvent Addition: Add a suitable solvent such as ethanol and a catalytic amount of Raney Nickel (typically 5-10% by weight).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi, reaction specific) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques such as TLC or GC-MS on aliquots. The reaction is typically complete within 4-24 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods, such as column chromatography or crystallization (often as a hydrochloride salt), to yield the desired benzylamine.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 3-Chloro-5-cyanobenzotrifluoride is paramount. The following guidelines are derived from available Safety Data Sheets (SDS) for this compound and structurally related chemicals.[9][10][11][12]

-

Hazard Identification: May be harmful if swallowed, in contact with skin, or if inhaled.[12] It can cause skin, eye, and respiratory irritation.[9][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or flame-retardant antistatic protective clothing.[12]

-

Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[9] If inhalation risk is high, use a NIOSH/MSHA approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust, fume, gas, mist, vapors, or spray.[11] Keep away from heat, sparks, and open flames.[10] Take measures to prevent the build-up of electrostatic charge.[9]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9] Protect from direct sunlight.[10] Store locked up.[11]

-

First Aid:

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.[11]

-

If on Skin: Wash with plenty of soap and water.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[9]

-

Conclusion

3-Chloro-5-cyanobenzotrifluoride is more than a simple chemical intermediate; it is a testament to the power of rational molecular design. By incorporating three of medicinal chemistry's most impactful functional groups—trifluoromethyl, chloro, and cyano—onto a single, readily derivatizable scaffold, it provides an efficient and powerful starting point for the synthesis of novel therapeutics and other high-value materials. Its strategic value lies in its ability to confer desirable pharmacokinetic properties while simultaneously providing multiple, orthogonal handles for synthetic elaboration. For drug discovery professionals, a thorough understanding of the properties and reactivity of this building block is a key asset in the quest to develop the next generation of innovative medicines.

References

- Safety Data Sheet, this compound. (2024).

- 5-CHLORO-3-CYANOBENZOTRIFLUORIDE suppliers & manufacturers in China. (n.d.). ChemicalBook.

- 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem. (n.d.). National Center for Biotechnology Information.

- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.

- SAFETY DATA SHEET - TCI Chemicals. (2024). TCI Chemicals.

- Material Safety Data Sheet, 3-Chloro-2-cyano-5-trifluoromethylpyridine. (n.d.). Anhui Senrise Technology Co., Ltd.

- 2-AMINO-3-CHLORO-5-CYANOBENZOTRIFLUORIDE CAS#: 62584-25-2. (n.d.). ChemicalBook.

- 3-Chlorobenzotrifluoride. (n.d.). Chem-Impex.

- The Chemical Properties and Synthesis Applications of 3-Chloro-5-nitrobenzotrifluoride. (n.d.). X-MOL.

- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. (2017). Google Patents.

- 3-Chloro-5-nitrobenzotrifluoride synthesis. (n.d.). ChemicalBook.

- 3-AMINO-5-CHLOROBENZOTRIFLUORIDE Usage And Synthesis. (n.d.). ChemicalBook.

- 3-Chloro-5-(trifluoromethoxy)aniline | C7H5ClF3NO | CID 23444988 - PubChem. (n.d.). National Center for Biotechnology Information.

- 3-AMINO-5-CHLOROBENZOTRIFLUORIDE CAS#: 69411-05-8. (n.d.). ChemWhat.

- 327-74-2(2-Amino-5-cyanobenzotrifluoride). (n.d.). ChemicalBook.

- 4-AMINO-3-CHLORO-5-NITROBENZOTRIFLUORIDE for Sale. (n.d.). Echemi.

- 3-Chlorobenzotrifluoride 98-15-7. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- 3-Amino-5-chlorobenzotrifluoride. (n.d.). Fluorochem.

- Ilango, K., & Valentina, P. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences, 5(1), 8.

- Benzenamine, 2-chloro-5-(trifluoromethyl)- | C7H5ClF3N | CID 8475 - PubChem. (n.d.). National Center for Biotechnology Information.

- 3-Chloro-5-fluoroaniline | CAS 4863-91-6. (n.d.). Ossila.

- EP0150587A2 - Preparation of chlorobenzotrifluoride compounds. (1985). Google Patents.

- de Sousa, J. S., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 4(6).

- Chloroimidazolium Deoxyfluorination Reagent with H2F3– Anion as a Sole Fluoride Source. (2024). The Journal of Organic Chemistry.

- Hernandes, V. V., et al. (2023).

- 2-Chloro-5-Aminobenzotrifluoride 2025-2033 Analysis: Trends, Competitor Dynamics, and Growth Opportunities. (2025). LinkedIn.

- Cholera, A. Y., & Ladva, K. D. (2016). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica, 8(1), 339-346.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

Sources

- 1. 5-CHLORO-3-CYANOBENZOTRIFLUORIDE suppliers & manufacturers in China [m.chemicalbook.com]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. Chloroimidazolium Deoxyfluorination Reagent with H2F3– Anion as a Sole Fluoride Source - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-AMINO-5-CHLOROBENZOTRIFLUORIDE CAS#: 69411-05-8 [amp.chemicalbook.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

Chemical characteristics of 3-Chloro-5-(trifluoromethyl)benzonitrile

An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

In the landscape of modern chemical synthesis, certain molecules stand out for their versatility and strategic importance. This compound is one such compound. As a key intermediate, it serves as a foundational building block in the synthesis of a wide array of complex molecules, finding significant applications in pharmaceutical development, agrochemical formulation, and advanced material science.[1] Its chemical architecture, featuring a trifluoromethyl group, a chloro substituent, and a nitrile moiety on a benzene ring, provides a unique combination of stability, reactivity, and functionality.[1] This guide offers an in-depth exploration of its chemical characteristics, synthetic pathways, and practical applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Part 1: Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data provides the baseline for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 693245-52-2 | [1] |

| Molecular Formula | C₈H₃ClF₃N | [1][2] |

| Molecular Weight | 205.56 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.4 g/cm³ | [1] |

| Refractive Index (n20D) | 1.48 | [1] |

| Storage Conditions | Store at Room Temperature | [1] |

Spectroscopic Characteristics

Spectroscopic analysis is critical for the verification and characterization of this compound. Computational studies using Density Functional Theory (DFT) have been employed to analyze its vibrational spectra.[3]

-

FT-IR & FT-Raman: The vibrational spectra are dominated by bands corresponding to the aromatic ring, the C≡N stretch of the nitrile group (typically observed around 2230 cm⁻¹), and strong absorptions characteristic of C-F bonds from the trifluoromethyl group.[3]

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The aromatic region would display signals for the three protons on the benzene ring. Due to the substitution pattern, complex splitting patterns (multiplets) are expected.

-

¹³C NMR: The spectrum would show distinct signals for the eight carbon atoms. Key signals include the nitrile carbon (around 118 ppm), the carbon attached to the CF₃ group (a quartet due to C-F coupling), and the aromatic carbons, with their chemical shifts influenced by the electronegative substituents.[4]

-

¹⁹F NMR: A strong singlet is expected for the three equivalent fluorine atoms of the CF₃ group.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Part 2: The Trifecta of Functionality: A Rationale for Reactivity

The utility of this compound stems from the synergistic interplay of its three functional groups. Their combined electronic effects on the aromatic ring dictate the molecule's reactivity and its value as a synthetic intermediate.

Caption: Electronic effects of the substituents on the aromatic ring.

The Trifluoromethyl Group (-CF₃)

The -CF₃ group is a cornerstone of modern medicinal chemistry, often referred to as a "super-methyl" group.[5] Its powerful electron-withdrawing nature is due to the high electronegativity of the fluorine atoms.[6] This property significantly impacts the molecule:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes like cytochrome P450.[5] This can increase the half-life of drug candidates.[7]

-

Increased Lipophilicity: The inclusion of a -CF₃ group generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, improving absorption and distribution.[5][7]

-

Binding Affinity: The group's steric and electronic properties can lead to improved binding selectivity and affinity for biological targets.[7]

The Nitrile Group (-C≡N)

The nitrile group is a remarkably versatile functional moiety in organic synthesis and drug design.[8][9]

-

Synthetic Handle: It is a stable yet reactive group that can be transformed into other critical functionalities.[8]

-

Reduction: Can be reduced to a primary amine (-CH₂NH₂), a common building block in pharmaceuticals.

-

Hydrolysis: Can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂).

-

-

Pharmacophore Role: In drug molecules, the nitrile group can act as a hydrogen bond acceptor and a bioisostere for carbonyl groups.[10][11] Its linear geometry and small size allow it to fit into sterically congested binding pockets.[12] The strong dipole moment facilitates polar interactions, which can be crucial for target engagement.[12]

The Chloro Substituent (-Cl)

The chlorine atom further enhances the synthetic utility of the molecule:

-

Nucleophilic Aromatic Substitution (NuAr): The combined electron-withdrawing power of the -CF₃ and -CN groups makes the aromatic ring highly electron-deficient. This activates the ring towards NuAr reactions, where the chlorine atom can be displaced by various nucleophiles (e.g., amines, alkoxides), providing a straightforward method for introducing further complexity.[13]

-

Electronic Modulation: As an electron-withdrawing group, it contributes to the overall deactivation of the ring towards electrophilic substitution.

Part 3: Synthetic Pathways and Methodologies

While multiple routes to substituted benzonitriles exist, a common and reliable strategy involves the Sandmeyer reaction, which converts an aromatic amine to a nitrile.[14] A plausible synthetic pathway for this compound would start from the commercially available 3-Chloro-5-(trifluoromethyl)aniline.

Caption: Workflow for the Sandmeyer synthesis protocol.

Experimental Protocol: Sandmeyer Reaction

This protocol describes a self-validating system for the synthesis of this compound from the corresponding aniline precursor.

Step 1: Diazotization of 3-Chloro-5-(trifluoromethyl)aniline

-

Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 3-Chloro-5-(trifluoromethyl)aniline (1.0 eq) with a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cooling: Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. The addition is exothermic and requires careful control.

-

Confirmation: After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. The formation of the diazonium salt can be confirmed by a spot test with starch-iodide paper (a positive test, indicating excess nitrous acid, turns the paper blue-black).

Step 2: Cyanation (Sandmeyer Reaction)

-

Cyanide Solution: In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.3 eq) in water. Cool this solution to 0-5 °C in an ice bath. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen gas evolution will occur. Control the rate of addition to manage the effervescence and maintain the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the mixture and extract the product with an organic solvent such as dichloromethane or diethyl ether. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Part 4: Applications in Research and Development

This compound is a valuable intermediate due to its pre-installed, strategically positioned functional groups.

-

Drug Discovery and Medicinal Chemistry: This compound serves as a key starting material for synthesizing novel therapeutic agents. It is particularly noted for its use in creating anti-inflammatory and anti-cancer agents.[1] The trifluoromethyl group enhances metabolic stability and cell permeability, while the nitrile can be a key binding element or a precursor to an amine or carboxylic acid group essential for pharmacological activity.[7][11]

-

Agrochemicals: In the agrochemical industry, it is used to develop effective crop protection products like herbicides and pesticides.[1] The trifluoromethyl substituent is a common feature in many active agrochemical ingredients, contributing to their potency and stability in the environment.

-

Material Science: The compound is incorporated into the synthesis of specialty polymers and coatings. The presence of chlorine and fluorine imparts properties such as improved chemical resistance, thermal stability, and durability, which are highly desirable for industrial applications.[1]

Part 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on available safety data sheets.[15]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.

-

Respiratory Protection: Use only under a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.

-

-

Handling and Storage:

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[15]

-

Skin: Wash with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation occurs.[15]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[15]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a confluence of desirable properties for modern chemical innovation. Its unique combination of a metabolically robust trifluoromethyl group, a versatile nitrile handle, and a reactive chloro-substituent makes it an invaluable asset in the synthesis of high-value molecules. For professionals in drug discovery, agrochemical development, and material science, a thorough understanding of its chemical characteristics, reactivity, and safe handling is paramount to unlocking its full potential.

References

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- Carreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- Carreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

- Carreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

- Al-Sanea, M. M., et al. (2024). The importance of nitrile functionality: FDA-approved small molecules from 2021 to 2024. Future Medicinal Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.

- ChemCon. (2024). Exploring Chemical Synthesis: The Role of Nitriles in Pharma.

- ChemTalk. (2024). The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research.

- Wikipedia. Trifluoromethyl group.

- Wang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1426-1451.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production.

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis.

- Chitra, S. V., Sankar, A., & Parimala, K. (2023). This compound: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research, 15(1), 323-341.

- Chem Catalyst Pro. (2024). The Chemical Properties and Synthesis Applications of 3-Chloro-5-nitrobenzotrifluoride.

- PubChem. This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - this compound (C8H3ClF3N) [pubchemlite.lcsb.uni.lu]

- 3. This compound: Spectroscopic Progression and Evaluation by Density Functional Theory | Journal of Scientific Research [banglajol.info]

- 4. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

The Strategic Incorporation of the Trifluoromethyl Group in Benzonitrile Compounds: A Technical Guide for Researchers

Abstract

The trifluoromethyl (-CF₃) group has become an indispensable tool in modern medicinal chemistry and materials science. When appended to the benzonitrile scaffold, a privileged structure in its own right, the resulting trifluoromethyl benzonitrile derivatives exhibit a unique combination of physicochemical and biological properties. This technical guide provides an in-depth exploration of the multifaceted role of the trifluoromethyl group in benzonitrile compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the profound effects of the -CF₃ group on lipophilicity, metabolic stability, and target engagement, supported by experimental data and detailed protocols. Furthermore, this guide will illuminate the synthetic strategies for accessing these valuable compounds and showcase their application in both drug discovery and advanced materials.

The Trifluoromethyl Group: A Game-Changer in Molecular Design

The strategic introduction of fluorine atoms, particularly in the form of a trifluoromethyl group, can dramatically alter the properties of a parent molecule.[1] The -CF₃ group is a powerful electron-withdrawing substituent, a consequence of the high electronegativity of the three fluorine atoms.[2] This strong inductive effect significantly influences the electron distribution within the benzonitrile ring system, impacting its reactivity and the acidity of any proximal functional groups.

Beyond its electronic influence, the trifluoromethyl group possesses a unique steric profile. While larger than a hydrogen atom, it is considered a bioisostere of a methyl group, yet it is significantly more lipophilic.[3] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, a critical factor in drug bioavailability.[1] Perhaps one of the most valued attributes of the -CF₃ group is its contribution to metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 family.[4] By strategically placing a -CF₃ group at a known metabolic hotspot, chemists can effectively block oxidative metabolism, leading to a longer drug half-life and a more predictable pharmacokinetic profile.[4]

Physicochemical Properties of Trifluoromethyl Benzonitriles

The introduction of a trifluoromethyl group onto the benzonitrile ring profoundly alters its fundamental physicochemical properties. These changes are not uniform and are highly dependent on the position of the -CF₃ substituent (ortho, meta, or para).

Electronic Effects and Acidity

The potent electron-withdrawing nature of both the trifluoromethyl and nitrile groups renders the aromatic ring electron-deficient. This electronic synergy enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[5] Furthermore, the acidity of other substituents on the ring can be significantly modulated.

Lipophilicity and Solubility

The trifluoromethyl group generally increases the lipophilicity of a molecule, as quantified by the logarithm of the partition coefficient (LogP). This property is crucial for a drug's ability to permeate biological membranes. However, the overall impact on solubility is a balance between increased lipophilicity and other factors such as crystal lattice energy.

Table 1: Physicochemical Properties of Benzonitrile and its Trifluoromethylated Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Dipole Moment (D) |

| Benzonitrile | C₇H₅N | 103.12 | 191 | -13 | ~4.18[6] |

| 2-(Trifluoromethyl)benzonitrile | C₈H₄F₃N | 171.12 | ~184-186 | - | - |

| 3-(Trifluoromethyl)benzonitrile | C₈H₄F₃N | 171.12 | 189[7] | 16-20[7] | - |

| 4-(Trifluoromethyl)benzonitrile | C₈H₄F₃N | 171.12 | 80-81 (at 20 mmHg)[8] | 39-41[8] | - |

Note: Data compiled from multiple sources.[6][7][8] Exact values may vary depending on the experimental conditions.

Synthesis of Trifluoromethylated Benzonitriles

The synthesis of trifluoromethylated benzonitriles can be achieved through various strategic approaches, often involving the introduction of either the trifluoromethyl group or the nitrile group onto a pre-functionalized benzene ring.

The Sandmeyer Reaction

A classic and versatile method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction.[9] This reaction proceeds via the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt to displace the diazonium group.[10]

Figure 1: The Sandmeyer reaction for the synthesis of trifluoromethyl benzonitriles.

Experimental Protocol: Synthesis of 3-Hydroxy-4-(trifluoromethyl)benzonitrile via Sandmeyer Reaction [10]

-

Diazotization: A suitably substituted trifluoromethyl aniline precursor is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Cyanation: The freshly prepared diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).

-

Work-up: The reaction mixture is heated to facilitate the displacement of the diazonium group. After cooling, the product is extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization.

Synthesis from Aldehydes and Halides

Other common synthetic routes include the conversion of a trifluoromethyl benzaldehyde to the corresponding nitrile or the cyanation of a trifluoromethyl aryl halide.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzonitrile from 2-Trifluoromethylbenzaldehyde [11]

-

Oxime Formation: To a solution of 2-trifluoromethylbenzaldehyde in a suitable solvent like DMSO, add hydroxylamine hydrochloride (H₂NOH·HCl) and a weak base such as sodium carbonate (Na₂CO₃). Stir at room temperature until the aldehyde is consumed.

-

Dehydration: Add a dehydrating agent, such as sulfuryl fluoride (SO₂F₂) gas, to the reaction mixture. The reaction is typically stirred for several hours at room temperature.

-

Work-up: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and concentrated. The crude product is purified by silica gel chromatography.

Experimental Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile [12]

This multi-step synthesis often starts from m-trifluoromethyl fluorobenzene.

-

Bromination: The starting material undergoes regioselective bromination.

-

Cyanation: The bromo-intermediate is then subjected to a cyanation reaction, often using cuprous cyanide, to introduce the nitrile group.

-

Amination: Finally, the fluoro group is displaced by an amino group via ammonolysis, typically by heating with ammonia in a sealed vessel.

The Role of Trifluoromethyl Benzonitriles in Drug Discovery

The unique properties imparted by the trifluoromethyl group make trifluoromethyl benzonitrile derivatives highly valuable scaffolds and intermediates in drug discovery.

Case Study: Enzalutamide - A Potent Androgen Receptor Inhibitor

A prime example of the successful application of a trifluoromethyl benzonitrile intermediate is in the synthesis of Enzalutamide, a second-generation non-steroidal anti-androgen used in the treatment of castration-resistant prostate cancer.[1][13] The synthesis of Enzalutamide utilizes 4-isothiocyanato-2-(trifluoromethyl)benzonitrile as a key building block.[7] The presence of the trifluoromethyl group in the final drug molecule is crucial for its high binding affinity to the androgen receptor and its antagonist activity.[13]

Figure 2: Synthetic utility and mechanism of action of Enzalutamide.

Trifluoromethyl Benzonitriles as Kinase Inhibitors

The benzonitrile moiety is a common feature in many kinase inhibitors, where the nitrile group often forms a key hydrogen bond with the hinge region of the kinase. The addition of a trifluoromethyl group can enhance the binding affinity and selectivity of these inhibitors. Structure-activity relationship (SAR) studies have shown that the electron-withdrawing nature of the -CF₃ group can favorably influence the electronic interactions within the ATP-binding pocket.[12]

Table 2: Biological Activity of Representative Trifluoromethyl-Containing Compounds

| Compound Class | Target | IC₅₀ / Kᵢ | Reference |

| 2-Thioxoimidazolidine Derivatives | Androgen Receptor | 59-80 nM (IC₅₀) | [14] |

| Phenylpropanamide Derivatives | TRPV1 | 0.4-1.4 nM (Kᵢ) | [11] |

| Thioxanthene Derivatives | COX-2 | 6.5-27.4 nM (IC₅₀) | Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI |

| Phenyl Indole Derivatives | p97 | 0.05 - 3.8 µM (IC₅₀) | [8] |

Note: This table provides examples of the potency of various trifluoromethyl-containing compounds and is not a direct comparison between trifluoromethylated and non-trifluoromethylated analogs.

Applications in Materials Science

The unique electronic and physical properties of trifluoromethyl benzonitriles also make them attractive building blocks for advanced materials.

High-Performance Polymers

The incorporation of trifluoromethyl groups into polymer backbones can significantly enhance their thermal stability, chemical resistance, and dielectric properties.[15] Trifluoromethyl benzonitrile-containing monomers can be polymerized to create polyimides and other high-performance polymers with low dielectric constants and high thermal decomposition temperatures, making them suitable for applications in microelectronics and aerospace.[15]

Liquid Crystals

The strong dipole moment and rigid structure of the trifluoromethyl benzonitrile core are beneficial for the design of liquid crystal materials.[16] These compounds can be used as components in liquid crystal mixtures to modulate properties such as dielectric anisotropy, birefringence, and clearing points, which are critical for the performance of liquid crystal displays (LCDs).[16]

Conclusion

The trifluoromethyl group exerts a profound and multifaceted influence on the properties of benzonitrile compounds. Its strong electron-withdrawing nature, coupled with its lipophilicity and metabolic stability, makes it a powerful tool for fine-tuning the characteristics of molecules for applications in drug discovery and materials science. As synthetic methodologies for the introduction of trifluoromethyl groups continue to advance, the strategic incorporation of this "super-substituent" into the benzonitrile scaffold will undoubtedly lead to the development of novel therapeutics and advanced materials with enhanced performance. This guide has provided a comprehensive overview of the fundamental principles, synthetic strategies, and diverse applications of trifluoromethyl benzonitriles, offering a valuable resource for researchers at the forefront of chemical innovation.

References

- Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-02). [Link]

- Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.

- Sandmeyer reaction - Wikipedia. [Link]

- Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics - MDPI. [Link]

- Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety - MDPI. (2023-06-10). [Link]

- Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Rel

- The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- An improved and practical route for the synthesis of enzalutamide and potential impurities study.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025-07-18). [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. (2024-02-15). [Link]

- CN112645880A - Synthetic method of enzalutamide - Google P

- WO2016038560A1 - Process for the preparation of enzalutamide - Google P

- The evolving role of enzalutamide on the treatment of prost

- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024-02-15). [Link]

- N A Shevkun's research works | Chemical Diversity Research Institute and other places. [Link]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

- The evolving role of enzalutamide on the treatment of prost

- Synthesis and Properties of Liquid Crystals with 3,3,3-Trifluoropropynyl Terminal Group. (2017-05-31). [Link]

- Benzonitrile | C6H5(CN) | CID 7505 - PubChem - NIH. [Link]

- Thermal Conductivity of Polymers: A Simple Matter Where Complexity M

- A comprehensive review of protein kinase inhibitors for cancer therapy - PMC. [Link]

- [Roles of enzalutamide in castrate-resistant prost

- On The Thermal Conductivity of Conjugated Polymers for Thermoelectrics. (2024-05-23). [Link]